molecular formula C19H18N4O3S B11176876 2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11176876
M. Wt: 382.4 g/mol
InChI Key: QRPDPRXNZZICAS-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a hydrazido group, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the thiazine ring, followed by the introduction of the hydrazido group and phenyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, such as cancer or infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHYLPHENYL)HYDRAZIDO]-4-OXO-N-PHENYL-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE stands out due to its unique combination of a thiazine ring and hydrazido group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

(2E)-2-[(4-methylbenzoyl)hydrazinylidene]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18N4O3S/c1-12-7-9-13(10-8-12)17(25)22-23-19-21-16(24)11-15(27-19)18(26)20-14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,20,26)(H,22,25)(H,21,23,24)

InChI Key

QRPDPRXNZZICAS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/2\NC(=O)CC(S2)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C2NC(=O)CC(S2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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